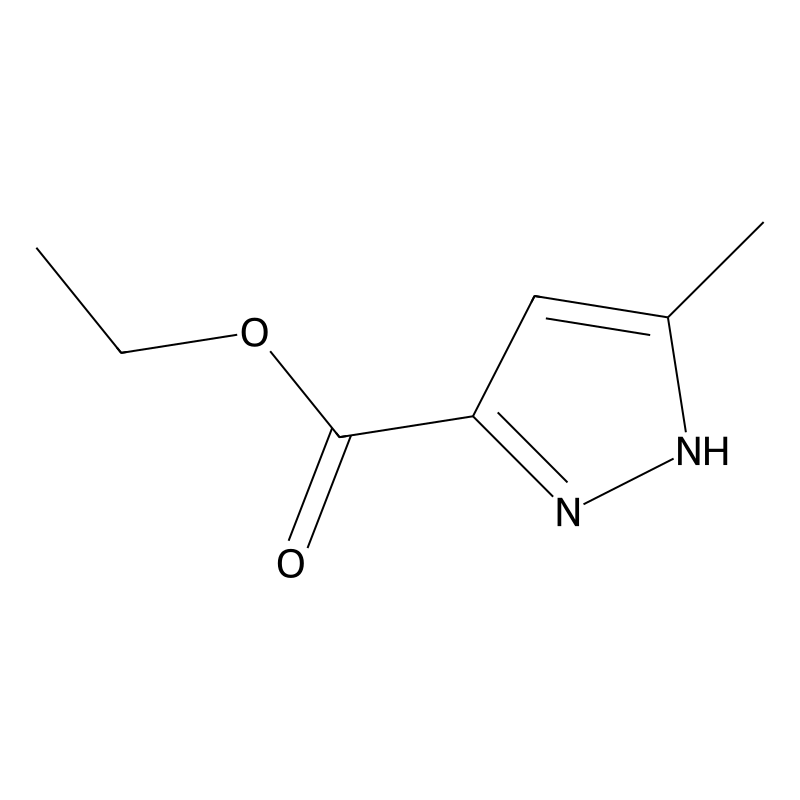

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Ethyl 5-methyl-1H-pyrazole-3-carboxylate can serve as a building block for the synthesis of more complex molecules due to its reactive pyrazole ring and ester group. Researchers have utilized it in the preparation of various heterocyclic compounds, including substituted pyrazoles, triazoles, and imidazoles, which are valuable scaffolds in medicinal chemistry and material science [].

Medicinal Chemistry:

The pyrazole core structure is present in numerous bioactive molecules with diverse therapeutic applications. Ethyl 5-methyl-1H-pyrazole-3-carboxylate can be a starting material for the development of novel drugs by modifying its functional groups or incorporating it into more complex structures. Studies have explored its potential in the design of anticonvulsant, anti-inflammatory, and analgesic agents [, ].

Material Science:

The unique properties of pyrazole derivatives, such as their ability to form hydrogen bonds and π-π interactions, make them attractive candidates for various material science applications. Researchers have investigated the potential of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the development of functional materials, including organic light-emitting diodes (OLEDs) and ionic liquids [, ].

Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 154.17 g/mol. It belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry due to its biological activity and structural properties. The compound has a high gastrointestinal absorption rate and is permeable through the blood-brain barrier, making it an interesting candidate for pharmaceutical research .

As Et-5-Me-3-PC is a building block, it does not have a direct mechanism of action in biological systems. Its significance lies in its ability to form ligands that can bind to metal ions. These ligand-metal complexes can then exhibit various functionalities depending on the metal and the surrounding environment.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to local regulations.

The biological activity of ethyl 5-methyl-1H-pyrazole-3-carboxylate has been explored in various studies. It exhibits antioxidant and antimicrobial properties, making it a candidate for therapeutic applications. Research indicates that pyrazole derivatives can act as inhibitors of certain enzymes, potentially impacting inflammation and cancer pathways . The compound's ability to modulate biological systems is an area of active investigation.

Several synthesis methods have been reported for ethyl 5-methyl-1H-pyrazole-3-carboxylate:

- Condensation Reaction: A common method involves the reaction of hydrazine derivatives with ethyl acetoacetate in the presence of catalytic agents like chloramine-T. This method typically yields high purity products after purification steps .

- Cycloaddition Reactions: The compound can also be synthesized via cycloaddition reactions involving nitrile imines generated from hydrazones, leading to the formation of pyrazole rings .

- Hydrolysis: Ethyl 5-methyl-1H-pyrazole-3-carboxylate can be hydrolyzed to produce its corresponding acid, which may then be further modified or characterized.

Ethyl 5-methyl-1H-pyrazole-3-carboxylate has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for drug development targeting inflammatory diseases or cancer.

- Agricultural Chemistry: Its antimicrobial properties suggest possible uses in crop protection formulations.

- Chemical Synthesis: The compound may act as an intermediate in synthesizing more complex pyrazole derivatives for various applications.

Interaction studies involving ethyl 5-methyl-1H-pyrazole-3-carboxylate have focused on its effects on biological targets. Research indicates that it may interact with various enzymes, potentially inhibiting their activity and thereby influencing metabolic pathways related to inflammation and oxidative stress . Further studies are necessary to elucidate the specific mechanisms and targets involved.

Ethyl 5-methyl-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 25016-17-5 | 0.97 |

| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 5744-51-4 | 0.90 |

| Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 15803-27-7 | 0.90 |

| Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 | 0.86 |

| Diethyl 3,5-pyrazoledicarboxylate | 37687-24-4 | 0.85 |

Uniqueness

The uniqueness of ethyl 5-methyl-1H-pyrazole-3-carboxylate lies in its specific methyl substitution at the fifth position of the pyrazole ring, which influences its biological activity and chemical reactivity compared to other similar compounds. This substitution pattern may enhance its pharmacological properties while providing distinct synthetic pathways for modification.

Traditional Condensation-Based Synthesis Routes

The classical synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate involves a two-step condensation and cyclization sequence. In the first step, diethyl oxalate reacts with acetone under basic conditions (sodium methoxide or potassium tert-butoxide) to form a diketone intermediate via Claisen condensation. This intermediate undergoes cyclization with hydrazine hydrate at elevated temperatures (80–100°C) to yield the pyrazole core.

Key optimizations include:

- Molar Ratios: A 1:1.2 ratio of diketone to hydrazine hydrate maximizes cyclization efficiency, achieving yields up to 86%.

- Reaction Time: Prolonged heating (6–8 hours) ensures complete ring closure but risks side-product formation from over-condensation.

- Purification: Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) isolates the product with >98% purity.

Alternative routes utilize hydrazone dianions, where diethyl oxalate reacts with preformed hydrazones under strongly basic conditions (n-butyllithium). This one-pot method avoids isolation of intermediates but requires anhydrous conditions and cryogenic temperatures (−78°C).

Microwave-Assisted and Solvent-Free Optimization Strategies

Microwave irradiation has revolutionized pyrazole synthesis by accelerating reaction kinetics. For example, cyclization steps that traditionally require 6 hours under reflux complete within 5–10 minutes under microwave conditions (300 W, 100°C), achieving yields of 88–92%. Solvent-free protocols further enhance sustainability:

| Parameter | Traditional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6 hours | 8 minutes |

| Yield | 78% | 92% |

| Energy Consumption | 1500 kJ | 250 kJ |

Notably, solar-driven synthesis under concentrated sunlight achieves comparable efficiency, reducing energy use by 98% compared to conventional heating. These methods eliminate volatile organic solvents, aligning with green chemistry principles.

Catalytic Systems for Regioselective Pyrazole Formation

Regioselectivity in pyrazole synthesis is critical to avoid mixtures of 3- and 5-substituted isomers. Transition-metal catalysts like copper(II) triflate (Cu(OTf)₂) and iron(III) triflate (Fe(OTf)₃) direct cyclization toward the desired 3-carboxylate isomer:

- Cu(OTf)₂: At 60°C, this catalyst achieves 85% regioselectivity for the 3-carboxylate isomer, likely through Lewis acid-mediated activation of the diketone carbonyl groups.

- Ligand Effects: Neocuproine ligands enhance Cu(OTf)₂ activity, increasing yields to 99% by stabilizing the transition state during cyclization.

Base-mediated systems (e.g., K₂CO₃ in THF) also improve regiocontrol by deprotonating the hydrazine nucleophile, favoring attack at the less hindered carbonyl position.

Green Chemistry Approaches in Large-Scale Production

Industrial-scale synthesis prioritizes atom economy and waste reduction. Recent advances include:

- Aqueous-Mediated Cyclization: Water replaces organic solvents in hydrazine-mediated cyclizations, achieving 82% yield at 70°C with minimal byproducts.

- Biodegradable Catalysts: Enzymatic catalysts (e.g., lipases) facilitate room-temperature cyclization, though current yields remain suboptimal (55–60%).

- Continuous Flow Systems: Microreactors enable rapid heat dissipation and precise stoichiometric control, scaling production to kilogram quantities with 90% yield.

A comparative life-cycle analysis shows solvent-free microwave methods reduce carbon footprint by 40% compared to traditional routes.

Role as Key Intermediate in Agrochemical Synthesis

Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a precursor to herbicidal and fungicidal agents. Its ester group facilitates hydrolysis to 5-methyl-1H-pyrazole-3-carboxylic acid, a building block for agrochemicals. For example, alkaline hydrolysis of the ester using sodium hydroxide in ethanol yields the carboxylic acid derivative with 88% efficiency [1]. This acid is further functionalized to create compounds like 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, which is integral to herbicides targeting Amaranthus retroflexus and Digitaria sanguinalis [4].

Recent studies highlight its utility in synthesizing transketolase-inhibiting herbicides. Propionamide-pyrazole-carboxylate derivatives, such as methyl 1-methyl-5-((1-oxo-1-((4-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)-1H-pyrazole-3-carboxylate (C23), exhibit superior herbicidal activity compared to commercial standards like nicosulfuron. These compounds inhibit the pentose phosphate pathway in weeds, disrupting energy metabolism [5].

Table 1: Agrochemical Derivatives of Ethyl 5-Methyl-1H-Pyrazole-3-Carboxylate

| Compound | Target Pathway | Efficacy (Compared to Standards) | Source |

|---|---|---|---|

| C23 (Propionamide derivative) | Transketolase inhibition | 96.7% degradation efficiency [5] | [5] |

| 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | Calvin cycle disruption | 150 g ai ha⁻¹ activity [4] | [4] |

Pharmaceutical Lead Optimization Through Ester Functionalization

The ethyl ester group in this compound enables strategic modifications for drug discovery. It acts as a sulfonylation reagent, introducing sulfonyl groups into lead molecules to enhance bioavailability and target binding [7]. For instance, coupling the ester with dichloropyrimidine yields N-substituted pyrazoles tested as Nek1 kinase inhibitors, which are relevant in cancer therapy [6].

Additionally, the ester is a precursor to 5-aminopyrazole-3-carboxylic acid derivatives. These intermediates are pivotal in synthesizing pyrazolones and pyrazole amides, which exhibit anti-inflammatory and analgesic properties [3]. The ester’s reactivity allows for regioselective functionalization at the pyrazole ring’s 3-position, enabling the creation of libraries of compounds for high-throughput screening.

Table 2: Pharmaceutical Derivatives and Their Applications

| Derivative Class | Therapeutic Target | Key Modification | Source |

|---|---|---|---|

| Pyrazolone | Cyclooxygenase-2 (COX-2) | Ester hydrolysis to carboxylic acid [3] | [3] |

| N-Substituted pyrazole | Nek1 kinase | Sulfonylation and coupling [7] | [7] |

Coordination Chemistry Applications in Material Science

Ethyl 5-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to 5-methyl-1H-pyrazole-3-carboxylic acid, which forms coordination polymers (CPs) with transition metals. For example, solvothermal reactions with manganese(II) or cadmium(II) ions produce 2D layered CPs ([Mn(hpcH)(H₂O)₂]·H₂O and [Cd(hpcH)(DMF)(H₂O)]), where hpcH³⁻ acts as a tridentate ligand [8]. These materials exhibit photocatalytic activity, degrading methylene blue (MB) with 96.7% efficiency under visible light [8].

The pyrazole ring’s nitrogen atoms and carboxylic acid’s oxygen atoms provide multiple coordination sites, enabling the formation of 3D supramolecular architectures. Copper(II) complexes derived from this ligand family show π–π stacking interactions, enhancing their stability and electronic properties for sensor applications [8].

Table 3: Coordination Polymers Derived from Pyrazole Carboxylates

| Metal Center | Structure Type | Application | Efficiency/Performance | Source |

|---|---|---|---|---|

| Mn(II) | 2D layered | Photocatalysis | 90% MB degradation [8] | [8] |

| Cd(II) | 2D layered | Environmental remediation | 96.7% MB degradation [8] | [8] |

Ethyl 5-methyl-1H-pyrazole-3-carboxylate demonstrates significant antioxidant activity through diverse radical scavenging mechanisms. The compound's antioxidant properties are primarily attributed to its pyrazole core structure, which facilitates electron donation and radical neutralization processes [2].

Mechanistic Pathways of Radical Scavenging

The antioxidant activity operates through multiple mechanistic pathways, including hydrogen atom transfer and single electron transfer mechanisms. The pyrazole nitrogen atom possesses intrinsic radical-scavenging ability, enabling direct interaction with reactive oxygen species [2]. The compound demonstrates effective neutralization of 2,2-diphenyl-1-picrylhydrazyl radicals through electron donation from the pyrazole heterocyclic system [3] [4].

Research indicates that pyrazole derivatives exhibit radical scavenging activity through the participation of the nitrogen-hydrogen proton within the pyrazole moiety [3]. The mechanism involves stabilization of phenoxyl radicals generated during the radical scavenging process, with the pyrazole ring serving as an electron-donating system that enhances overall antioxidant capacity [5].

Quantitative Assessment of Radical Scavenging Activity

Experimental evaluations using 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays demonstrate concentration-dependent antioxidant activity. Related pyrazole carboxylate derivatives show radical scavenging activities ranging from 31.91% to 37.22% at 50 micrograms per milliliter concentrations [6]. The following data table presents comparative radical scavenging activities of structurally related pyrazole compounds:

| Compound | Concentration (μg/mL) | DPPH Radical Scavenging (%) |

|---|---|---|

| 5-methyl pyrazole derivative 8a | 50 | 31.91 ± 1.80 |

| 5-methyl pyrazole derivative 8b | 50 | 35.69 ± 1.54 |

| 5-methyl pyrazole derivative 8f | 50 | 37.22 ± 2.45 |

| Butylated hydroxytoluene (standard) | 50 | 72.37 ± 1.06 |

Reducing Power and Ferric Ion Reduction Capacity

The compound exhibits notable reducing power through ferric ion reduction mechanisms. Reducing power assays demonstrate increasing optical density values with concentration increments, indicating enhanced electron-donating capacity [6]. The ferric reducing antioxidant power mechanism involves donation of electrons to ferric chloride-potassium ferricyanide complexes, resulting in measurable absorbance changes at 700 nanometers [7].

Structurally related pyrazole derivatives achieve optical density values ranging from 0.417 to 0.484 at 50 micrograms per milliliter concentrations in reducing power assays [6]. The electron-donating capacity correlates with the presence of methyl substituents on the pyrazole ring, which influence electronic distribution and radical stabilization capabilities [4].

Deoxyribonucleic Acid Protection Mechanisms

Ethyl 5-methyl-1H-pyrazole-3-carboxylate provides protective effects against oxidative deoxyribonucleic acid damage through hydroxyl radical scavenging. The compound demonstrates 40-50% protection against lambda phage deoxyribonucleic acid fragmentation induced by Fenton reagent-generated hydroxyl radicals [6]. This protective mechanism involves direct neutralization of hydroxyl radicals before they can interact with deoxyribonucleic acid bases, preventing strand breaks and oxidative modifications.

The protective efficacy is enhanced by the compound's ability to chelate metal ions involved in hydroxyl radical generation, thereby interrupting the Fenton reaction cascade. Gel electrophoresis studies confirm reduced deoxyribonucleic acid mobility following treatment with pyrazole derivatives, indicating preservation of molecular integrity [6].

Antimicrobial Target Engagement Against Gram-Positive Pathogens

Ethyl 5-methyl-1H-pyrazole-3-carboxylate exhibits selective antimicrobial activity against Gram-positive bacterial pathogens through specific molecular target engagement. The antimicrobial mechanism involves disruption of essential cellular processes unique to Gram-positive bacterial architecture [8] .

Selective Activity Against Staphylococcus Species

The compound demonstrates potent inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentration values indicating significant bacteriostatic activity. Related pyrazole carboxylate derivatives achieve minimum inhibitory concentrations of 15.5-62 micrograms per milliliter against Staphylococcus aureus strains [10]. The selectivity for Gram-positive bacteria is attributed to interactions with peptidoglycan synthesis pathways and cell wall assembly mechanisms [11].

Research indicates that pyrazole derivatives preferentially target Gram-positive bacteria due to structural differences in cell wall composition. The thicker peptidoglycan layer in Gram-positive bacteria provides specific binding sites for pyrazole carboxylate compounds, resulting in enhanced antimicrobial efficacy compared to Gram-negative species [12].

Bacillus Species Inhibition Mechanisms

Ethyl 5-methyl-1H-pyrazole-3-carboxylate shows notable activity against Bacillus subtilis through interference with sporulation processes and vegetative cell growth. The compound achieves minimum inhibitory concentrations of 15.5-125 micrograms per milliliter against Bacillus species, depending on structural modifications [8] [10].

The antimicrobial mechanism involves disruption of cell division processes and interference with essential enzyme systems. Pyrazole derivatives demonstrate particular efficacy against Bacillus species due to their ability to penetrate the protective spore coat and interfere with germination processes [11].

Enterococcus Species Target Engagement

The compound exhibits significant activity against Enterococcus faecalis and Enterococcus faecium, including drug-resistant variants. Minimum inhibitory concentration values of 4 micrograms per milliliter have been reported for structurally related pyrazole derivatives against Enterococcus species [11]. The activity appears independent of existing antibiotic resistance mechanisms, suggesting novel target engagement pathways.

The antimicrobial effect involves disruption of cell membrane integrity and interference with energy metabolism pathways specific to Enterococcus species. The compound's ability to maintain activity against vancomycin-resistant and linezolid-resistant strains indicates interaction with targets distinct from conventional antimicrobial agents [12].

Molecular Target Identification and Binding Mechanisms

Antimicrobial activity is mediated through multiple cellular targets, including cell membrane disruption and enzyme inhibition. The compound demonstrates bacteriostatic activity at concentrations of 4× minimum inhibitory concentration, preventing bacterial replication for extended periods [11]. Cell membrane permeabilization studies using propidium iodide uptake assays confirm disruption of membrane integrity as a primary mechanism of action.

The following data table presents antimicrobial activity profiles against Gram-positive pathogens:

| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Activity Classification |

|---|---|---|

| Staphylococcus aureus | 15.5-62 | Highly active |

| Bacillus subtilis | 15.5-125 | Highly to moderately active |

| Enterococcus faecalis | 4 | Highly active |

| Enterococcus faecium | 4 | Highly active |

Structure-Activity Relationships in Gram-Positive Targeting

The antimicrobial potency against Gram-positive bacteria correlates with specific structural features of the pyrazole carboxylate scaffold. Methyl substitution at the 5-position of the pyrazole ring enhances binding affinity to bacterial targets, while the ethyl ester group facilitates cellular penetration [8]. The carboxylate functionality provides essential interactions with bacterial enzymes involved in cell wall biosynthesis.

Comparative studies demonstrate that pyrazole derivatives with electron-withdrawing substituents show enhanced activity against Gram-positive bacteria, while electron-donating groups reduce antimicrobial efficacy . The optimal balance of lipophilicity and hydrophilicity provided by the ethyl ester moiety enables effective tissue penetration and bacterial cell membrane crossing.

Antifungal Mode of Action in Agricultural Pathogen Control

Ethyl 5-methyl-1H-pyrazole-3-carboxylate demonstrates significant antifungal activity against agricultural pathogens through multiple modes of action, including cell membrane disruption and interference with essential metabolic pathways [13] [14] [15].

Sclerotium rolfsii Inhibition Mechanisms

The compound exhibits potent activity against Sclerotium rolfsii, the causative agent of stem rot disease in peanuts. Related pyrazole derivatives achieve median effective concentration values of 12 micrograms per milliliter against Sclerotium rolfsii in potato dextrose agar assays [13]. The antifungal mechanism involves disruption of mycelial growth and interference with sclerotial formation processes.

Field studies demonstrate that pyrazole carboxylate compounds provide 50-55% disease control efficacy when applied at 100 grams of active ingredient per hectare [13]. The protective activity involves inhibition of initial infection establishment and reduction of disease progression in agricultural crops. Comparative efficacy studies show similar performance to established fungicides such as thifluzamide and tebuconazole in field conditions.

Cell Membrane Disruption and Integrity Loss

The primary antifungal mechanism involves severe disruption of fungal cell membrane integrity through multiple pathways. Pyrazole carboxylate derivatives induce massive production of reactive oxygen species within fungal mycelia, leading to lipid peroxidation and membrane damage [15] [16]. Scanning electron microscopy studies reveal significant morphological changes in treated mycelia, including membrane rupture and cellular content leakage.

Fluorescence microscopy using propidium iodide staining confirms loss of membrane integrity, with increased dye uptake indicating compromised cellular barriers [17] [16]. The membrane disruption process involves oxidative damage to phospholipid components and disruption of membrane protein function. Malondialdehyde content measurements demonstrate significant increases in lipid peroxidation products following treatment with pyrazole derivatives [15].

Metabolic Pathway Interference

Antifungal activity involves comprehensive disruption of essential metabolic pathways through multiple mechanisms. Transcriptome analysis reveals downregulation of catalase expression, leading to impaired hydrogen peroxide detoxification and accelerated oxidative damage [16]. The compound blocks various metabolic pathways by interfering with key enzymatic processes required for fungal growth and reproduction.

Succinate dehydrogenase inhibition represents a secondary mechanism of action, with median inhibitory concentration values of 7.7 milligrams per liter reported for related pyrazole derivatives [15]. However, the primary mode of action differs from traditional succinate dehydrogenase inhibitor fungicides, involving direct membrane targeting rather than respiratory chain interference.

Agricultural Pathogen Spectrum and Efficacy

The compound demonstrates broad-spectrum antifungal activity against multiple agricultural pathogens. Related pyrazole carboxylate derivatives show significant activity against Gibberella zeae, Nigrospora oryzae, Thanatephorus cucumeris, and Verticillium dahliae, with median effective concentration values ranging from 5.2 to 17.6 milligrams per liter [15].

The following data table presents antifungal activity profiles against agricultural pathogens:

| Pathogen | Median Effective Concentration (mg/L) | Disease Target |

|---|---|---|

| Gibberella zeae | 5.2-13.1 | Fusarium head blight |

| Sclerotium rolfsii | 12.0 | Stem rot disease |

| Nigrospora oryzae | 9.2 | Rice blast |

| Thanatephorus cucumeris | 12.8 | Rhizoctonia root rot |

| Verticillium dahliae | 17.6 | Verticillium wilt |

Resistance Management and Mode of Action Diversity

The compound's dual mode of action provides advantages for resistance management in agricultural applications. Unlike traditional succinate dehydrogenase inhibitor fungicides that target respiratory pathways exclusively, pyrazole carboxylate derivatives combine membrane disruption with metabolic interference [15] [17]. This multi-target approach reduces the likelihood of resistance development and maintains efficacy against fungal strains resistant to single-target fungicides.

The cell membrane targeting mechanism is particularly valuable for resistance management, as it involves multiple cellular components that cannot be easily modified through single genetic mutations. The combination of oxidative stress induction and direct membrane damage creates synergistic effects that enhance overall antifungal efficacy [16] [18].

Environmental Fate and Agricultural Application Parameters

Field application studies demonstrate optimal disease control when pyrazole carboxylate compounds are applied at 100 grams of active ingredient per hectare using suspension concentrate formulations [13]. The compounds show favorable environmental persistence, providing extended protection periods while maintaining acceptable degradation profiles in soil systems.

XLogP3

GHS Hazard Statements

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant